
tert-Butyl-3,5-Dimethyl-4-oxopiperidin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, two methyl groups, and a ketone functional group on the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Synthesis of Bioactive Molecules
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it plays a crucial role in the development of piperidine derivatives that exhibit antimicrobial properties. For instance, studies have indicated its application in synthesizing compounds effective against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential in addressing antibiotic resistance issues.
2. Lipid-Lowering Drug Development
The compound has also been implicated in the biosynthesis of lipid-lowering drugs such as rosuvastatin. Its interaction with enzymes like carbonyl reductase facilitates the conversion into active pharmaceutical ingredients, showcasing its importance in medicinal chemistry . The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it suitable for further drug formulation studies.
Synthetic Methodologies
The versatility of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate extends to various synthetic methodologies:
1. Reaction with BuLi
One notable method involves its reaction with butyllithium (BuLi) in the presence of N,N’-dimethylpropyleneurea (DMPU). This reaction leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable intermediates for further transformations . Yields from this reaction range from 50% to 80%, demonstrating its efficiency.
2. Synthesis Routes
Several synthesis routes have been documented for this compound, including:
- Direct condensation reactions involving piperidine derivatives.
- Functionalization strategies that introduce various substituents on the piperidine ring to enhance biological activity.
Case Studies
Case Study 1: Antimicrobial Activity
Research has shown that derivatives synthesized from tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate exhibit significant antimicrobial activity against resistant strains like MRSA. These findings underscore its potential as a lead compound for developing new antibiotics .
Case Study 2: Drug Development Pathways
The compound's role in synthesizing lipid-lowering agents like rosuvastatin demonstrates its applicability in pharmaceutical research. The efficiency of its enzymatic interactions has opened avenues for optimizing drug formulations aimed at treating hyperlipidemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Oxidation to Form the Ketone: The ketone functional group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods: Industrial production of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted piperidine derivatives.
Wirkmechanismus
The mechanism of action of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may act as a ligand for specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive molecule it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Comparison:
- tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl groups present in tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, resulting in different reactivity and applications.
- tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom, which introduces different chemical properties and reactivity.
- tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure but lacks the additional methyl groups, affecting its chemical behavior and applications.
Conclusion
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules, contributing to advancements in multiple scientific fields.
Biologische Aktivität
Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate in pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a tert-butyl ester group and two methyl substituents at the 3 and 5 positions. Its molecular formula is with a CAS number of 475085-34-8. The unique structure contributes to its reactivity and biological activity.
Target Enzymes
Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate primarily interacts with carbonyl reductases, enzymes that play a crucial role in the biosynthesis of various bioactive molecules. This interaction facilitates the conversion of the compound into active pharmaceutical ingredients, such as the lipid-lowering drug rosuvastatin.
Biochemical Pathways
The compound is involved in significant biochemical pathways, particularly in the synthesis of rosuvastatin. It exhibits excellent activity for carbonyl reductase, which requires cofactors like NADH/NADPH for its function. This suggests specific absorption, distribution, metabolism, and excretion (ADME) properties that are conducive to its biological efficacy.
Antimicrobial Properties
Research indicates that tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate has potential antimicrobial activity. It has been utilized in the synthesis of piperidine derivatives that exhibit effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for hospital-acquired infections.
Antiproliferative Effects
In vitro studies have shown that related compounds can inhibit cancer cell growth by targeting tubulin polymerization. For instance, derivatives of the piperidine structure have demonstrated antiproliferative activity against various cancer cell lines with IC50 values ranging from 1.1 to 4.7 μM . These compounds induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, indicating selective toxicity towards malignant cells .
Pharmacokinetics
The pharmacokinetic profile of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate suggests favorable characteristics for drug development. Its interactions with carbonyl reductases imply efficient metabolic pathways that enhance its stability and reactivity in biological systems.
Synthesis and Evaluation
A study focused on synthesizing piperidine derivatives highlighted the compound's role as a building block for creating new antitubulin agents. The derivatives were tested for their ability to inhibit tubulin polymerization and showed promising results in terms of cell cycle disruption and apoptotic induction in cancer cells .
Comparative Studies
Comparative studies have shown that while several compounds share structural similarities with tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, the specific substitutions on the piperidine ring significantly influence their biological activities. This underscores the importance of structural modifications in enhancing therapeutic efficacy.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHLCGOZBTXTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475085-34-8 | |
Record name | tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.